(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a phenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzothiazole ringThe final step involves the addition of the cyanide group via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can help reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various physiological effects. The cyanide group can also interact with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Uniqueness
What sets (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE apart from similar compounds is its unique combination of a benzothiazole ring, phenyl group, and cyanide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H18N2OS |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H18N2OS/c1-17-6-8-19(9-7-17)16-27-21-12-10-18(11-13-21)14-20(15-25)24-26-22-4-2-3-5-23(22)28-24/h2-14H,16H2,1H3/b20-14+ |
InChI Key |
FCIHMSAIVJTKHL-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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